2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate
Description
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a 2-chlorobenzyl group and a 2-hydroxy-4-carboxylate group.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)10-22-17(21)13-9-16(20)19-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZXNBKCVOBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the 2-Hydroxy-4-Carboxylate Group: The 2-hydroxy-4-carboxylate group can be introduced through a carboxylation reaction. This involves the reaction of the quinoline derivative with carbon dioxide in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate can be compared with other similar compounds, such as:
4-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a different substituent on the benzyl group.
2-methylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a methyl group instead of a chlorobenzyl group.
2-phenylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a phenyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
